Androgen Receptor Binding Affinity of Cyproterone Acetate Relative to Hydroxyflutamide and RU23908
Cyproterone acetate exhibits a higher relative binding affinity (RBA) for both microsomal and cytosolic androgen receptors compared to the non-steroidal antiandrogens hydroxyflutamide (the active metabolite of flutamide) and RU23908 [1]. This higher receptor affinity correlates with a greater degree of inhibition of androgen binding [1].
| Evidence Dimension | Relative binding affinity for rat ventral prostate androgen receptor |
|---|---|
| Target Compound Data | Higher RBA (exact numeric values not provided in the abstract, but stated as higher than comparators) |
| Comparator Or Baseline | Hydroxyflutamide and RU23908 (lower RBA than CPA) |
| Quantified Difference | CPA RBA > RU23908 > hydroxyflutamide (relative ranking) |
| Conditions | In vitro competitive binding assay using rat ventral prostate cytosol and microsomal fractions |
Why This Matters
Higher receptor binding affinity provides a mechanistic basis for cyproterone acetate's antiandrogenic activity, which may influence dose selection and target engagement predictions compared to non-steroidal alternatives.
- [1] Steinsapir J, Mora G, Muldoon TG. Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor. Abstract. View Source
